2-Propoxybenzohydrazide
Overview
Description
Preparation Methods
The synthesis of 2-Propoxybenzohydrazide can be achieved through the reaction of benzoyl hydrazide with 2-chloropropanol . The process involves dissolving benzoyl hydrazide in a suitable solvent, adding an appropriate amount of a base such as sodium hydroxide or sodium carbonate, and stirring the mixture . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
2-Propoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where reagents like alkyl halides or acyl chlorides are used.
Condensation: It can react with aldehydes or ketones to form hydrazones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce corresponding amines.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Research has explored its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: There is interest in its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propoxybenzohydrazide involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Propoxybenzohydrazide can be compared with other benzohydrazide derivatives. Similar compounds include:
Benzohydrazide: The parent compound, which lacks the propoxy group.
2-Methoxybenzohydrazide: Similar structure but with a methoxy group instead of a propoxy group.
2-Ethoxybenzohydrazide: Similar structure but with an ethoxy group instead of a propoxy group.
The uniqueness of this compound lies in its specific propoxy substitution, which can influence its reactivity and interactions compared to its analogs.
Properties
IUPAC Name |
2-propoxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-7-14-9-6-4-3-5-8(9)10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDRCLMKIDAUSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406521 | |
Record name | 2-propoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18167-40-3 | |
Record name | 2-propoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.